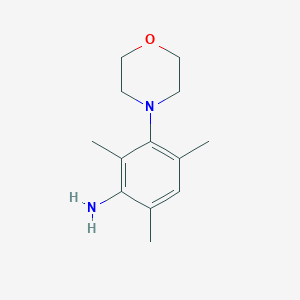
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms participate in the reaction. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in binding to target proteins or enzymes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:
2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine: Known for its biological activities.
[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: Used in various chemical and biological studies. The uniqueness of this compound lies in its specific substituents, which influence its biological and chemical properties.
Properties
Molecular Formula |
C13H16N4S |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H16N4S/c1-7-4-9(3)10(5-8(7)2)11-6-18-13(16-11)17-12(14)15/h4-6H,1-3H3,(H4,14,15,16,17) |
InChI Key |
WYAZKKQMPDLFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


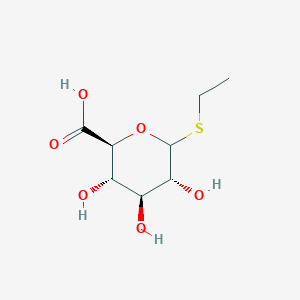
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)

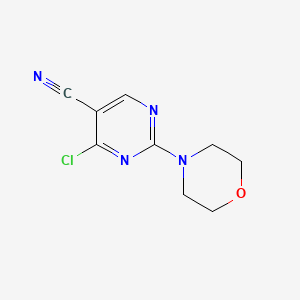
![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)
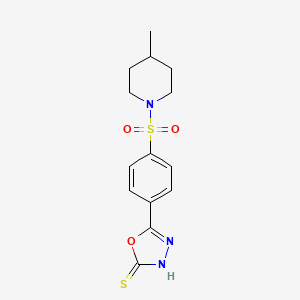
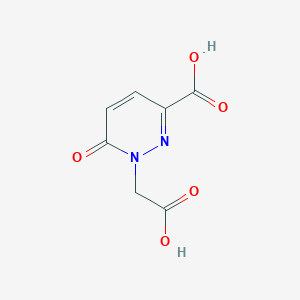

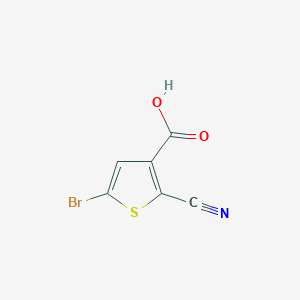
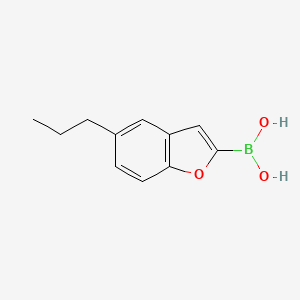
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
